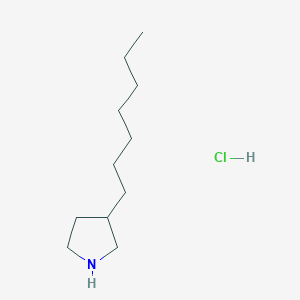

3-庚基吡咯烷;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been explored in various studies. For instance, the compound 3-(3,4-Dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide was synthesized through a six-step reaction sequence, demonstrating the complexity and the multi-step nature of synthesizing such compounds . Another study focused on the synthesis of (S)-3-Hydroxypyrrolidine hydrochloride, which was derived from (S)-4-amino-2-hydroxybutyric acid. This process involved silanization and cyclization, followed by reduction and formation of the hydrochloride salt. The study highlighted the influence of different reduction agents, molar ratios, and solvents on the yield, with the optimal conditions using NaBH4-CH3COOH as the reducing agent and 1,4-dioxane as the solvent . These studies underscore the intricate procedures and optimization required in the synthesis of pyrrolidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for their biological activity. In the case of 3-(3,4-Dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide, the presence of the dihydroxyphenyl group is significant for its dopaminergic agonist activity . The stereochemistry of these compounds is also important, as seen in the resolution of 3-aminopyrrolidine, where the formation of diastereomeric salts was used to obtain enantiopure compounds. The study demonstrated that (S)-methoxy-2-phenylacetic acid was a suitable resolving agent for this purpose . These findings highlight the importance of molecular structure in the synthesis and application of pyrrolidine derivatives.

Chemical Reactions Analysis

Pyrrolidine derivatives undergo various chemical reactions that are essential for their synthesis and biological function. The synthesis of 3-(3,4-Dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide involved a sequence of reactions that ultimately led to its dopaminergic activity . Similarly, the synthesis of (S)-3-Hydroxypyrrolidine hydrochloride required a series of reactions including silanization, cyclization, and reduction . The resolution of 3-aminopyrrolidine through diastereomeric salt formation is another example of a chemical reaction that is critical for obtaining the desired enantiomer . These reactions are pivotal in the development of pyrrolidine-based pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure and the specific substituents present. For example, the dopaminergic activity of 3-(3,4-Dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide is a direct result of its chemical structure, which allows it to produce behavioral and biochemical changes characteristic of central dopaminergic stimulation . The synthesis process of (S)-3-Hydroxypyrrolidine hydrochloride also sheds light on the compound's properties, such as its yield and the conditions that affect it, including the choice of solvent and reducing agent . These properties are critical for the practical application and effectiveness of pyrrolidine derivatives in pharmaceutical contexts.

科学研究应用

合成与化学应用

3-庚基吡咯烷盐酸盐在各种复杂分子的合成中起着至关重要的作用。例如,它已在α-氨基酯中快速合成美乐芬家族的3-酰基四氢咪唑酸中发挥了重要作用,展示了其在温和条件下环化反应中的效用 (Schobert & Jagusch, 2005)。另一个应用包括在(S)-4-氨基-2-羟基丁酸中合成(S)-3-羟基吡咯烷盐酸盐,突出了其在硅烷化和环化反应中的多功能性 (李子成,2009)。

生物和药物化学

该化合物在生物和药物化学研究中显示出潜力,其在合成N/O螺环磷腈衍生物中的应用证明了这一点。这些化合物表现出显着的生物活性和DNA相互作用,表明它们在治疗应用和研究生物机制的工具方面具有潜力 (Işıklan 等人,2010)。此外,它在通过鞘氨醇单胞菌 sp. HXN-200 羟基化生成非对映异构 3-羟基吡咯烷中的作用凸显了其在为药物开发和化学生物学研究生产立体化学复杂分子的相关性 (李等人,2001)。

药物制剂和药物递送

3-庚基吡咯烷盐酸盐在药物制剂和药物递送中得到应用,特别是在提高药物的生物利用度和稳定性方面。一个例子是它在含有四环素等药物的粘膜粘附半固体制剂中的潜在用途,用于治疗牙周病,这证明了该化合物在改善药物递送机制中的效用 (琼斯等人,2000)。

先进材料和纳米技术

在先进材料和纳米技术领域,3-庚基吡咯烷盐酸盐参与了具有特定应用的新型材料的合成。例如,它在离子液体中电沉积铝中的作用展示了其在开发对电子器件和涂层的制造至关重要的新型材料合成技术中的重要性 (普莱提库尔蒂等人,2015)。

作用机制

Biochemical Pathways

The biochemical pathways affected by 3-Heptylpyrrolidine Hydrochloride are currently unknown . Understanding these pathways and their downstream effects is essential for predicting the compound’s impact on cellular processes and potential therapeutic applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Heptylpyrrolidine Hydrochloride . These factors can include the physiological environment within the body and external factors such as temperature and pH.

属性

IUPAC Name |

3-heptylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N.ClH/c1-2-3-4-5-6-7-11-8-9-12-10-11;/h11-12H,2-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIKRBXEWGAVES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2545756.png)

![5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one](/img/structure/B2545759.png)

![N-(sec-butyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2545760.png)

![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2545762.png)

![2-(2-Methylpyrrolo[3,2-c]pyridin-1-yl)ethanamine;dihydrochloride](/img/structure/B2545772.png)

![7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2545775.png)

![2-bromo-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-yl}pyridine-3-carboxamide](/img/structure/B2545777.png)

![6-Amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-4-pyrimidinone](/img/structure/B2545778.png)